Cas no 2096334-15-3 (3-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid)

3-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid is a boronic acid derivative featuring a fluorinated aromatic ring and a benzylic hydroxyl group, making it a versatile intermediate in organic synthesis and pharmaceutical applications. The presence of the boronic acid moiety enables its use in Suzuki-Miyaura cross-coupling reactions, facilitating the construction of complex biaryl structures. The fluorine substituent enhances electronic properties, while the hydroxyl group offers additional functionalization opportunities. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules due to its balanced reactivity and stability. High purity and well-defined structural characteristics ensure reliable performance in research and industrial applications.
3-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid structure
2096334-15-3 structure
Product Name:3-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid
CAS No:2096334-15-3
MF:C13H12BFO3
MW:246.041987419128
MDL:MFCD22192457
CID:4637970
Update Time:2025-10-30

3-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid Chemical and Physical Properties

Names and Identifiers

    • 3-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid
    • WID33415
    • Y2453
    • (3-((4-Fluorophenyl)(hydroxy)methyl)phenyl)boronic acid
    • [3-[(4-fluorophenyl)-hydroxymethyl]phenyl]boronic acid
    • MDL: MFCD22192457
    • Inchi: 1S/C13H12BFO3/c15-12-6-4-9(5-7-12)13(16)10-2-1-3-11(8-10)14(17)18/h1-8,13,16-18H
    • InChI Key: UFILTVUOKUKUTP-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)C(C1C=CC=C(B(O)O)C=1)O

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 257
  • Topological Polar Surface Area: 60.7

3-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB335487-1 g
3-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid, 96%; .
2096334-15-3 96%
1g
€205.20 2023-04-26
abcr
AB335487-5 g
3-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid, 96%; .
2096334-15-3 96%
5g
€535.00 2023-04-26
abcr
AB335487-1g
3-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid, 96%; .
2096334-15-3 96%
1g
€205.20 2025-03-19
abcr
AB335487-5g
3-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid, 96%; .
2096334-15-3 96%
5g
€535.00 2025-03-19
A2B Chem LLC
AX55353-1g
3-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid
2096334-15-3 96%
1g
$75.00 2024-04-20
A2B Chem LLC
AX55353-5g
3-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid
2096334-15-3 96%
5g
$209.00 2024-04-20
Ambeed
A228155-25g
(3-((4-Fluorophenyl)(hydroxy)methyl)phenyl)boronic acid
2096334-15-3 97%
25g
$461.0 2024-07-28

Additional information on 3-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid

Introduction to 3-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic Acid (CAS No. 2096334-15-3)

3-[(4-Fluorophenyl(hydroxy)methyl)phenylboronic acid] is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, identified by its CAS number 2096334-15-3, is a boronic acid derivative with a unique structural framework that makes it particularly valuable for various applications, especially in the development of novel drug candidates and advanced materials.

The molecular structure of this compound features a phenyl ring substituted with a (4-fluorophenyl)(hydroxy)methyl) group, which imparts distinct chemical properties that are highly beneficial for medicinal chemistry and synthetic applications. The presence of a boronic acid functional group enhances its reactivity, making it an excellent candidate for Suzuki-Miyaura cross-coupling reactions, which are widely employed in the synthesis of complex organic molecules.

In recent years, boronic acid derivatives have become increasingly important in drug discovery due to their ability to form stable complexes with carbohydrates and other biomolecules. This property has been leveraged in the development of antiviral and anticancer agents, where boronic acids serve as key components in inhibiting enzymes that are crucial for viral replication and tumor growth. The 4-fluorophenyl moiety in this compound adds an additional layer of functionality, influencing its electronic properties and interactions with biological targets.

One of the most compelling aspects of 3-[(4-Fluorophenyl(hydroxy)methyl)phenylboronic acid] is its potential application in the field of green chemistry. Boronic acids are known for their high selectivity and mild reaction conditions, which align well with the principles of sustainable chemical synthesis. The use of this compound in catalytic processes can reduce waste and improve efficiency, making it an attractive option for industrial applications.

The pharmaceutical industry has been particularly interested in this compound due to its role as a building block for more complex molecules. Researchers have explored its utility in the synthesis of kinase inhibitors, which are essential for treating various forms of cancer. The hydroxymethyl group provides a versatile handle for further functionalization, allowing chemists to tailor the compound's properties to specific biological targets.

Recent studies have also highlighted the potential of this compound in materials science, particularly in the development of organic electronic devices. Boronic acids can be incorporated into polymers and other materials to enhance their thermal stability and mechanical strength. This has opened up new possibilities for creating advanced materials that can be used in flexible electronics, sensors, and other high-tech applications.

The synthesis of 3-[(4-Fluorophenyl(hydroxy)methyl)phenylboronic acid] is another area where this compound stands out. The synthetic route involves multiple steps, each requiring careful optimization to ensure high yield and purity. Advances in synthetic methodologies have made it possible to produce this compound on a larger scale, facilitating its use in both academic research and industrial settings.

In conclusion, 3-[(4-Fluorophenyl(hydroxy)methyl)phenylboronic acid (CAS No. 2096334-15-3) is a multifaceted compound with significant potential across multiple domains. Its unique structural features make it an invaluable tool for pharmaceutical chemists, materials scientists, and researchers working on green chemistry initiatives. As our understanding of its properties continues to grow, so too will its applications in these fields.

Recommended suppliers
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD